N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
Description
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is a synthetic hydrazide-hydrazone derivative with the molecular formula C₁₈H₁₇Cl₂N₃O₃ and a molecular weight of 394.25 g/mol . It features a 2,4-dichlorobenzylidene moiety linked via a hydrazine-carboxamide bridge to a 4-ethoxybenzamide group. This compound is synthesized through a condensation reaction between a hydrazide derivative and 2,4-dichlorobenzaldehyde under reflux conditions in ethanol with glacial acetic acid as a catalyst . Its stereochemistry is defined by the (2E)-configuration of the benzylidene-hydrazine bond, critical for biological interactions .
Key identifiers include:
- CAS Registry Number: 765307-33-3
- ChemSpider ID: 7904886
- MDL Number: MFCD05154382
Properties
CAS No. |
765307-33-3 |
|---|---|
Molecular Formula |
C18H17Cl2N3O3 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-2-26-15-7-4-12(5-8-15)18(25)21-11-17(24)23-22-10-13-3-6-14(19)9-16(13)20/h3-10H,2,11H2,1H3,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
MBEJXEZYAVCTAP-LSHDLFTRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine Intermediate Preparation
The synthesis begins with generating N-(2-hydrazinyl-2-oxoethyl)-4-ethoxybenzamide, a precursor for hydrazone formation.
Method A: Acid Chloride Coupling
-
4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-ethoxybenzoyl chloride .
-
The acid chloride reacts with glyoxylic acid hydrazide in benzene at 70–80°C for 10–24 hours.
Reaction Conditions
| Step | Reagent/Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | SOCl₂ (excess) | Reflux | 6 hr | 90% |
| 2 | Benzene, hydrazide | 80°C | 24 hr | 75% |
Key Insight : Excess SOCl₂ ensures complete acid chloride formation, while benzene acts as an azeotropic solvent to remove HCl.
Hydrazone Formation via Aldehyde Condensation
The hydrazine intermediate undergoes condensation with 2,4-dichlorobenzaldehyde to form the target hydrazone.
Method B: Acid-Catalyzed Condensation
-
2,4-Dichlorobenzaldehyde (1.0 equiv) and the hydrazine intermediate (1.0 equiv) are refluxed in ethanol with glacial acetic acid (1.5 mL) for 2–4 hours.
-
The product precipitates upon cooling and is recrystallized from ethanol.
Optimization Data
| Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethanol | Acetic acid | 78°C | 3 hr | 82% |
| Methanol | HCl | 65°C | 4 hr | 68% |
Mechanistic Note : The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration.
Alternative Pathways and Modifications
One-Pot Synthesis
A streamlined approach combines acid chloride formation and hydrazone condensation in a single reactor:
-
4-Ethoxybenzoic acid and 2,4-dichlorobenzaldehyde are treated with SOCl₂ to generate mixed anhydrides.
-
Glyoxylic acid hydrazide is added, yielding the target compound in 65% yield after 12 hours.
Advantage : Reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents to improve selectivity:
-
Wang resin-bound hydrazine reacts with 4-ethoxybenzoyl chloride.
-
The resin-bound intermediate is treated with 2,4-dichlorobenzaldehyde in DMF, releasing the product upon cleavage.
Yield : 70–75% with >95% purity (HPLC).
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Reactivity of the Amide Group
The terminal amide group (-CONH-) participates in hydrolysis and nucleophilic substitution reactions:
-
Acidic/Basic Hydrolysis : Under strong acidic or basic conditions, the amide bond hydrolyzes to form carboxylic acid derivatives and amines. For example, refluxing with HCl or NaOH could yield 4-ethoxybenzoic acid and a hydrazine derivative .
-
Reduction : Reaction with strong reducing agents (e.g., LiAlH₄) may reduce the amide to a secondary amine .
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, heat | 4-ethoxybenzoic acid + hydrazine derivative |
| Basic Hydrolysis | NaOH (aq), heat | Sodium 4-ethoxybenzoate + ammonia/hydrazine derivative |
| Reduction | LiAlH₄, THF | N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)ethyl)-4-ethoxybenzylamine |
Hydrazone Group Reactivity
The hydrazone (-NH-N=C-) linkage is prone to hydrolysis, cyclization, and condensation:
-
Acid-Catalyzed Hydrolysis : Forms a ketone (2,4-dichlorobenzaldehyde) and hydrazine .
-
Cyclization : Under thermal or acidic conditions, the hydrazone may cyclize to form triazole or pyrazole derivatives, depending on reaction partners .
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Dilute H₂SO₄, heat | 2,4-dichlorobenzaldehyde + hydrazine derivative |
| Cyclization | AcOH, reflux | Triazole/pyrazole heterocycles |
Ether (Ethoxy) Group Reactivity
The ethoxy (-OCH₂CH₃) group on the benzamide ring undergoes typical ether reactions:
-
Cleavage with HBr/HI : Forms 4-hydroxybenzamide derivatives .
-
Demethylation : Strong Lewis acids (e.g., BBr₃) can cleave the ether to a phenolic -OH group .
Dichlorophenyl Reactivity
The 2,4-dichlorophenyl group influences electron-withdrawing effects and participates in:
-
Electrophilic Substitution : Limited due to electron-deficient aromatic ring, but directed substitution (e.g., nitration) may occur at meta positions.
-
Nucleophilic Aromatic Substitution : Under harsh conditions (high temp, Cu catalyst), chlorine atoms may be replaced by nucleophiles (e.g., -OH, -NH₂) .
Compatibility and Hazardous Reactions
-
Incompatible with Strong Oxidizers : May produce toxic gases (e.g., Cl₂, NOₓ) upon reaction with KMnO₄ or HNO₃ .
| Reactive Group | Incompatible Agents | Hazardous Products |
|---|---|---|
| Amide | P₂O₅, SOCl₂ | Cyanogen chloride (toxic gas) |
| Hydrazone | Azo compounds | Diazomethane (explosive) |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising anticancer properties in various studies:
- In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 10 |
These findings suggest that N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide may act by inhibiting specific enzymatic pathways involved in cancer cell proliferation and inducing apoptosis through caspase activation.
Anti-inflammatory Activity
Research indicates that this compound may also modulate inflammatory pathways. Its structural features allow it to interact with enzymes involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
The hydrazine component of the compound suggests potential antimicrobial activity , making it a candidate for further exploration in the development of new antimicrobial agents.
Material Science Applications
Beyond its biological applications, N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide can serve as a building block in synthetic chemistry for creating more complex molecules. Its unique functional groups make it suitable for developing novel materials with specific chemical properties.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that the compound induced apoptosis in breast cancer cells via mitochondrial pathways. The research highlighted its potential as a lead compound for developing new anticancer drugs.
- Anti-inflammatory Effects : Another investigation focused on the compound's ability to reduce inflammation markers in vitro, suggesting its utility in designing anti-inflammatory therapies.
- Synthesis of Novel Compounds : Researchers have successfully used N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide as an intermediate to synthesize other bioactive compounds, demonstrating its versatility in synthetic applications.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Positional Isomerism: 2,4- vs. 2,6-Dichloro Substitution
The positional isomer N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide (ChemSpider ID: 7910321) differs only in the chlorine substituents’ positions on the benzylidene ring.
Variations in the Aromatic Aldehyde Moiety
Replacing 2,4-dichlorobenzaldehyde with other aldehydes generates structurally related compounds:
- N-(2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide (CID 135849496): The hydroxyl group at the 4-position enhances hydrogen-bonding capacity but reduces lipophilicity compared to the chloro-substituted analogue .
Modifications in the Hydrazine-Carboxamide Linker
Physicochemical Properties
<sup>*</sup>LogP values estimated using ChemDraw.
Antimicrobial Activity
Hydrazide-hydrazones with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced antibacterial activity. For example:
Anticancer Potential
Azetidinone derivatives like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide inhibit breast cancer (MCF7) cells with IC₅₀ values of 12–18 µM . The target compound’s hydrazine-carboxamide linker may mimic these effects, but substituent optimization is critical for improving efficacy.
Biological Activity
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and potential applications based on existing literature.
Chemical Structure and Properties
The molecular formula of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is , with a molecular weight of approximately 410.2 g/mol. The compound features a dichlorobenzylidene moiety, a hydrazino group, and an ethoxybenzamide segment, which contribute to its reactivity and biological interactions.
The biological activity of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating biological pathways. For example, hydrazine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
- Non-Covalent Interactions : The aromatic groups within the structure facilitate π-π stacking and hydrogen bonding, enhancing interactions with biological macromolecules.
Synthesis
The synthesis of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide involves several key steps:
- Formation of the Hydrazone : The initial step typically involves the condensation of 2,4-dichlorobenzaldehyde with a suitable hydrazine derivative.
- Acylation : The resulting hydrazone can then be acylated using ethoxybenzoyl chloride to yield the final product.
Comparative Analysis with Related Compounds
A comparison of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide with structurally similar compounds reveals variations in biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide | Similar structure but different halogen substitution | |
| N-(6-Chlorobenzylidene)hydrazino)-4-ethoxybenzamide | Variation in the ethoxy substitution | |
| Benzamide derivatives | Various | Show broad pharmacological activities including anti-inflammatory effects |
Case Studies and Research Findings
- Cytotoxicity Assays : Research has shown that analogs of this compound demonstrated significant cytotoxicity against various cancer cell lines. For example, studies indicated that metal complexes derived from similar benzamides exhibited enhanced activity compared to non-complexed forms .
- Antimicrobial Testing : In vitro tests against common pathogens revealed that certain derivatives had comparable efficacy to standard antibiotics like gentamicin and ketoconazole .
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide?
Methodological Answer:
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting 2,4-dichlorobenzaldehyde with hydrazine derivatives under reflux conditions in ethanol or 1,4-dioxane, followed by coupling with 4-ethoxybenzamide precursors. For example, hydrazone formation is achieved by refluxing 2,4-dichlorobenzaldehyde with a hydrazine-containing intermediate (e.g., 2-hydrazinylacetamide derivatives) in the presence of glacial acetic acid as a catalyst . Purification involves recrystallization from methanol or DMF, with yields up to 86% reported under optimized conditions . Characterization includes H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), IR (C=O stretch ~1650 cm), and mass spectrometry for molecular ion confirmation .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
Key techniques include:
- H-NMR : Aromatic protons (δ 6.8–8.2 ppm), hydrazine NH (δ ~10–11 ppm), and ethoxy group signals (δ 1.3–1.4 ppm for CH, δ 4.0–4.2 ppm for OCH) .
- IR : Stretching vibrations for C=O (amide I band, ~1650 cm), N-H (hydrazine, ~3200 cm), and C-Cl (~700 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 547.02 for CHONClF derivatives) and fragmentation patterns to confirm the hydrazone backbone .
Basic: How is the α-glucosidase inhibitory activity of this compound evaluated in vitro?
Methodological Answer:
In vitro α-glucosidase inhibition assays are performed using p-nitrophenyl-α-D-glucopyranoside (PNPG) as a substrate. The compound is incubated with enzyme solution (e.g., from Saccharomyces cerevisiae) at 37°C, and absorbance is measured at 405 nm after NaOH addition to terminate the reaction. IC values are calculated using dose-response curves, with derivatives of this compound showing IC ranges of 0.5–5.0 µM, comparable to acarbose controls .
Advanced: What computational strategies are employed to predict its binding affinity to biological targets like VEGFR-2 or FABI?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and 3D-QSAR studies are used to model interactions. For VEGFR-2 inhibition, the compound’s hydrazone moiety forms hydrogen bonds with key residues (e.g., Asp1046, Lys868), while the dichlorophenyl group occupies hydrophobic pockets . FABI enzyme studies utilize pharmacophore modeling to identify electrostatic and steric features critical for binding, such as the 2,4-dichloro substitution enhancing hydrophobic interactions . MD simulations (100 ns) validate stability of ligand-receptor complexes .
Advanced: How does structural modification (e.g., substituent variation) influence its antimicrobial potency?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing groups (e.g., 2,4-dichloro) enhance Gram-positive activity (MIC = 1.95 µg/mL against B. subtilis) by increasing membrane penetration .
- Methoxy or ethoxy groups on the benzamide moiety improve solubility without compromising target binding .
- Hydrazone linker flexibility is critical: rigid analogs show reduced activity due to poor conformational adaptation to enzyme active sites .
Advanced: What mechanistic insights explain its anti-inflammatory or antidiabetic effects?
Methodological Answer:
- Anti-inflammatory : The compound inhibits COX-2 and TNF-α via NF-κB pathway suppression, demonstrated in LPS-stimulated macrophage models (IC = 12 µM) .
- Antidiabetic : Enhances glucose uptake in 3T3-L1 adipocytes by upregulating GLUT4 translocation (2-fold increase at 10 µM) and AMPK phosphorylation . Hydrazine derivatives also chelate metal ions (e.g., vanadium), potentiating insulin-mimetic effects .
Advanced: How can researchers optimize solubility and bioavailability without compromising activity?
Methodological Answer:
- Prodrug strategies : Introduce PEGylated or glycosylated moieties to the ethoxybenzamide group to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates (tested via HPLC in simulated gastric fluid) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size, PDI <0.2) for sustained release, achieving 80% in vitro bioavailability .
Advanced: What experimental validations address contradictory bioactivity data across studies?
Methodological Answer:
- Dose-response validation : Re-test conflicting MIC or IC values using standardized protocols (e.g., CLSI guidelines) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
- Metabolic stability assays : Use liver microsomes (human/rat) to assess whether rapid degradation explains potency discrepancies .
Advanced: How does solvation affect its spectroscopic properties and reactivity?
Methodological Answer:
Polar solvents (e.g., DMSO) induce tautomerism in the hydrazone moiety, shifting NMR signals (e.g., NH proton downfield by 0.5 ppm). Computational studies (DFT, B3LYP/6-311G**) correlate solvent polarity with charge distribution, revealing higher electrophilicity in aprotic media, which accelerates Schiff base formation .
Advanced: What catalytic systems improve synthesis efficiency for scaled-up production?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time from 8 h to 30 min, achieving 90% yield with controlled temperature (120°C) .
- Organocatalysts : L-Proline (10 mol%) enhances hydrazone formation enantioselectivity (ee >95%) in green solvents (e.g., ethanol/water) .
- Flow chemistry : Continuous-flow reactors minimize side products (e.g., oxadiazole byproducts) via precise residence time control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
